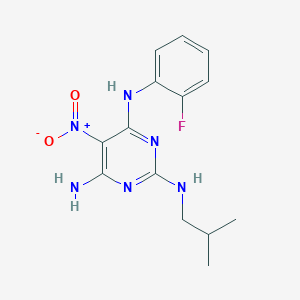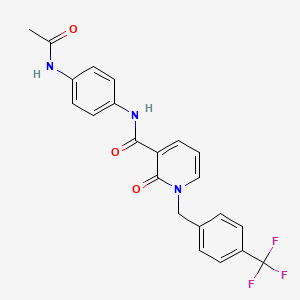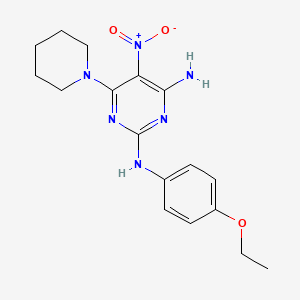![molecular formula C24H28N4O3S B11254391 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11254391.png)
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the following chemical formula:
C9H10O2
. It belongs to the class of 2H-1,5-benzodioxepin derivatives . The compound’s structure features a benzodioxepin ring system, a triazole moiety, and an acetamide group.Preparation Methods
Synthetic Routes::
Synthesis of 2H-1,5-benzodioxepin: The benzodioxepin core can be synthesized through various methods, including cyclization reactions.
Triazole Formation: The triazole ring can be introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Sulfanyl Group Addition: The sulfanyl group can be attached using appropriate reagents.
Acetamide Formation: The acetamide functional group can be introduced through acylation reactions.
Industrial Production:: The industrial-scale production of this compound involves optimizing the synthetic routes for efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions may occur at different positions on the benzodioxepin ring.
CuAAC Catalyst: Used for triazole formation.
Thiol Reagents: For introducing the sulfanyl group.
Acylating Agents: To form the acetamide.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isomers and derivatives may result.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.
Biological Studies: Used to probe biological pathways and interactions.
Materials Science: Explored for its properties in materials and polymers.
Pharmacology: Studied for potential therapeutic effects.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes, and modulating pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid: (CAS: 952183-13-0)
(2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid: (CAS: 2251074-37-8)
These compounds share structural similarities but exhibit distinct properties and applications.
Properties
Molecular Formula |
C24H28N4O3S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H28N4O3S/c1-15(2)28-23(18-9-10-19-20(13-18)31-12-6-11-30-19)26-27-24(28)32-14-21(29)25-22-16(3)7-5-8-17(22)4/h5,7-10,13,15H,6,11-12,14H2,1-4H3,(H,25,29) |
InChI Key |
HFOGPOCTLDQWKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C(C)C)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11254320.png)


![5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11254333.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11254341.png)
![4-Chloro-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B11254346.png)

![1-(3-chloro-4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B11254366.png)

![6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B11254377.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11254396.png)
![N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B11254401.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11254405.png)
